

Biochemical Profile & Selectivity of Acalisib

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Compound Focus: Acalisib

CAS No.: 870281-34-8

Cat. No.: S548988

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The table below summarizes the in vitro inhibitory activity (IC₅₀) of **Acalisib** against key kinases, highlighting its high selectivity for the p110 δ isoform of PI3K [1] [2] [3].

Target	IC ₅₀ (nM)	Selectivity (fold over p110 δ)
p110 δ	12.7 - 14	-
p110 γ	1,389	~109-fold
p110 β	3,377	~266-fold
p110 α	5,441	~428-fold
hVps34	12,682	~999-fold
DNA-PK	18,749	~1,476-fold
mTOR	>10,000	>787-fold

Acalisib is a potent and highly selective inhibitor of PI3K p110 δ , showing 114- to over 400-fold selectivity over other class I PI3K enzymes and no significant activity against Class II/III PI3K family members or related proteins like mTOR and DNA-PK [1] [2].

Key Experimental Protocols

Here are the methodologies used to characterize **Acalisib**'s activity and selectivity, which are crucial for assessing consistency [1].

In Vitro Kinase Assay

- **Purpose:** To measure the direct inhibitory activity of **Acalisib** against various lipid kinases.
- **Method:** Biochemical in vitro lipid kinase assays were performed. A stock solution of **Acalisib** was prepared in DMSO. Ten-point dose-response curves were generated over a concentration range (e.g., 5 nM to 10,000 nM), with ATP concentrations set at the K_m for each specific enzyme. The inhibition of kinase activity was then quantified [1].

Kinase Binding Selectivity Profiling

- **Purpose:** To comprehensively evaluate the compound's selectivity across a wide panel of kinases.
- **Method:** **Acalisib** was tested at a concentration of 10 μM in ATP site-dependent competition binding assays against 393 kinases. The compound was considered to have significant activity if it resulted in less than 35% of binding to immobilized probes compared to a DMSO control [1].

Cell-Based Assay (PI3K Isoform-Selective Signaling)

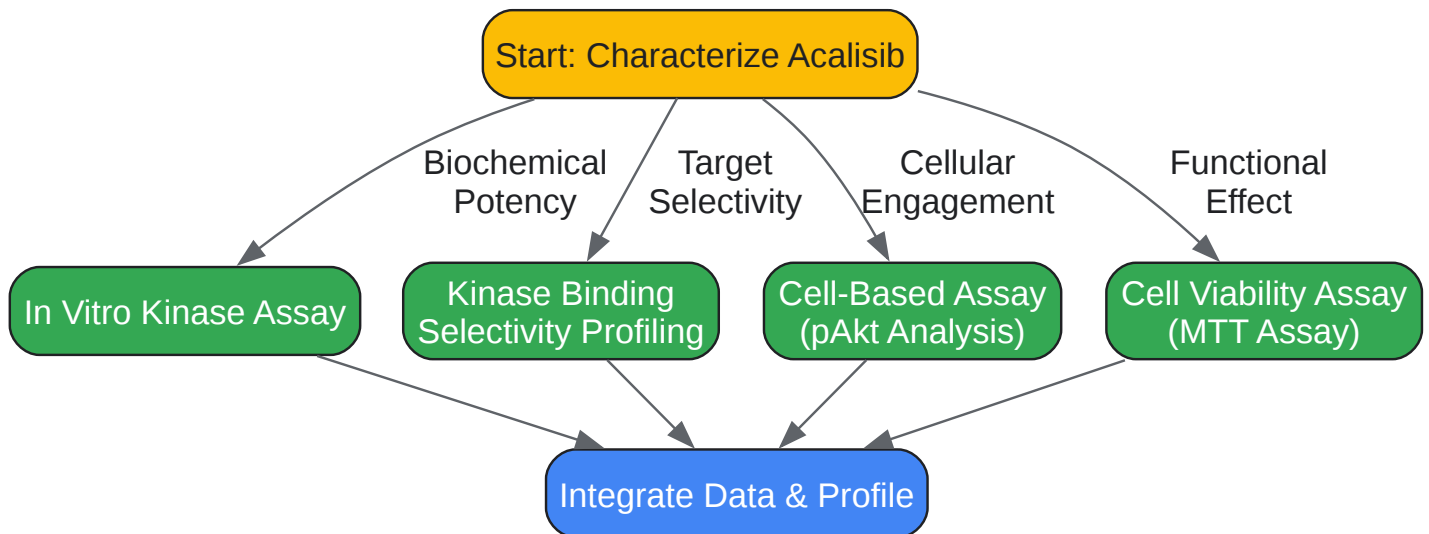
- **Purpose:** To confirm isoform-specific target engagement in a cellular context.
- **Method:** Murine embryonic fibroblasts were transferred to serum-free medium, pre-incubated with increasing concentrations of **Acalisib**, and then stimulated with either PDGF (to activate PI3K α) or lysophosphatidic acid (LPA, to activate PI3K β). Cell lysates were analyzed by Western blotting to detect levels of Akt and phosphorylated Akt (pAkt), a key downstream marker of PI3K pathway activation [1].

Cell Viability Assay (MTT Assay)

- **Purpose:** To assess the effect of **Acalisib** on cell survival.
- **Method:** RAW264.7 cells were seeded in 96-well plates and allowed to attach for 24 hours. The cells were then exposed to **Acalisib** across a concentration range (e.g., 100 pM to 10 μM) for 24 hours.

Post-incubation, MTT substrate was added. The resulting formazan crystals were dissolved, and the absorbance was measured using a plate reader to determine cell viability [1].

The experimental workflow for the characterization of **Acalisib** is summarized in the following diagram:



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A Note on Batch-to-Batch Consistency

The concept of **batch-to-batch consistency** is a critical aspect of pharmaceutical development, ensuring that different production batches of a drug substance deliver identical quality, purity, and biological activity [4]. This is typically confirmed through rigorous quality control (QC) testing on key metrics for every batch produced.

For **Acalisib**, the search results do not contain publicly available QC data comparing different batches. The consistent IC50 values reported across multiple commercial and scientific sources [1] [2] [3] indirectly suggest good reproducibility in its biochemical properties.

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References

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2. acalisib (GS-9820) | PI3K inhibitor | Mechanism [selleckchem.com]
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